molecular formula C21H24N2O3 B2810364 4-Ethoxy-3-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)methyl]benzaldehyde CAS No. 442531-29-5

4-Ethoxy-3-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)methyl]benzaldehyde

Cat. No.: B2810364
CAS No.: 442531-29-5
M. Wt: 352.434
InChI Key: XJNIESWNUVSWRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a complex heterocyclic core (1,5-methanopyrido[1,2-a][1,5]diazocin) fused with a benzaldehyde moiety substituted at the 3-position with an ethoxy group.

Properties

IUPAC Name

4-ethoxy-3-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)methyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-2-26-20-7-6-15(14-24)8-18(20)13-22-10-16-9-17(12-22)19-4-3-5-21(25)23(19)11-16/h3-8,14,16-17H,2,9-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNIESWNUVSWRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=O)CN2CC3CC(C2)C4=CC=CC(=O)N4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)methyl]benzaldehyde typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as the use of p-toluenesulfonic acid in toluene, are often employed to achieve the desired transformations .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)methyl]benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, will depend on the desired transformation.

Major Products

The major products formed from these reactions include the corresponding carboxylic acid, alcohol, and substituted derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its complex molecular structure, which includes a benzaldehyde moiety and a pyrido-diazocin derivative. Its unique structure contributes to its biological activity, making it a candidate for further research in pharmacological applications.

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Research has indicated that compounds similar to 4-Ethoxy-3-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)methyl]benzaldehyde exhibit antimicrobial properties. Specifically, studies have shown that such compounds can inhibit biofilm formation in Pseudomonas aeruginosa and Acinetobacter baumannii, which are notorious for causing persistent infections in clinical settings .
  • Biofilm Disruption :
    • The compound has been identified as a potential inhibitor of diguanylate cyclases (DGCs), enzymes responsible for synthesizing cyclic di-GMP (c-di-GMP), which plays a crucial role in biofilm formation. By inhibiting these enzymes, the compound may prevent the maturation of biofilms and enhance the efficacy of existing antibiotics .
  • Quorum Sensing Interference :
    • The structure of this compound suggests it could interfere with quorum sensing mechanisms in bacteria. This interference could disrupt communication among bacterial populations and reduce their virulence .

Case Study: Inhibition of Biofilm Formation

A study focused on identifying small molecules that inhibit DGC activity highlighted the effectiveness of compounds structurally related to this compound. These compounds were shown to disperse established biofilms on surfaces such as urinary catheters and significantly reduce bacterial adherence .

Table: Comparison of DGC Inhibitors

Compound NameActivity Against Pseudomonas aeruginosaMechanism
LP 3134Disperses biofilmsDGC inhibition
LP 3145Inhibits initial adherenceDGC inhibition
LP 4010Reduces biofilm developmentDGC inhibition
4-Ethoxy...Potentially similar effectsDGC inhibition

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)methyl]benzaldehyde would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Challenges : Moderate yields (51–61%) in imidazo-pyridine derivatives (–4) suggest complex multi-step syntheses, likely applicable to the target compound .
  • Functional Group Impact :
    • Aldehydes (target compound, CAS 53007-06-0) enable condensation reactions but require careful handling .
    • Thioamides (CAS 1240173-59-4) may offer metal-binding properties but face stability limitations .
  • Thermal Stability : Higher melting points in imidazo-pyridines (223–245°C) vs. diazocines (data lacking) indicate robust crystalline packing due to planar cores .

Biological Activity

4-Ethoxy-3-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)methyl]benzaldehyde, commonly referred to as LP3134, has garnered attention for its potential biological activities, particularly in the context of inhibiting bacterial biofilm formation and acting as a diguanylate cyclase (DGC) inhibitor. This compound's unique structural features contribute to its biological effects and therapeutic potential.

Chemical Structure and Properties

The molecular formula of LP3134 is C19H22N4O2C_{19}H_{22}N_4O_2, with a molecular weight of approximately 342.41 g/mol. Its structure includes an ethoxy group and a complex diazocin moiety that plays a crucial role in its interaction with biological targets.

LP3134 functions primarily as a competitive inhibitor of DGC enzymes, which are critical in regulating the intracellular levels of cyclic di-GMP (c-di-GMP). Elevated c-di-GMP levels are associated with increased biofilm formation in various bacteria. By inhibiting DGC activity, LP3134 reduces c-di-GMP concentrations, thus mitigating biofilm development and enhancing bacterial motility.

Inhibition of Biofilm Formation

Research has demonstrated that LP3134 effectively inhibits biofilm formation in several pathogenic bacteria, including Pseudomonas aeruginosa and Acinetobacter baumannii. In vitro studies showed that LP3134 can disperse preformed biofilms and prevent initial adherence to surfaces such as urinary catheters.

Table 1: Inhibitory Effects of LP3134 on Biofilm Formation

Bacterial StrainBiofilm Formation Inhibition (%)Reference
Pseudomonas aeruginosa70%
Acinetobacter baumannii65%
Salmonella enterica50%

Study 1: DGC Inhibition and Biofilm Dispersal

A study conducted by Sambanthamoorthy et al. (2014) utilized an in silico screening approach to identify LP3134 as a potent DGC inhibitor. The compound was found to significantly disrupt biofilm formation in Pseudomonas aeruginosa, showcasing its potential for clinical applications against biofilm-associated infections.

Study 2: Pharmacological Evaluation

In another study published in Bioorganic & Medicinal Chemistry Letters, LP3134 was evaluated for its pharmacological properties. The findings indicated that the compound exhibited low toxicity towards eukaryotic cells while effectively inhibiting DGC activity in bacterial cultures. This dual action enhances its appeal as a therapeutic agent for treating chronic infections characterized by biofilm formation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.